![molecular formula C17H12ClN3O3S B2986185 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 895838-72-9](/img/structure/B2986185.png)
2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
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Description
2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H12ClN3O3S and its molecular weight is 373.81. The purity is usually 95%.
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Scientific Research Applications
Photovoltaic Efficiency and Ligand-Protein Interactions
The chemical analogs of 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide have been studied for their potential applications in photovoltaic efficiency and as ligand-protein interactors. Spectroscopic and quantum mechanical studies have shown that these compounds exhibit good light harvesting efficiency (LHE) and free energy of electron injection, suggesting their utility in dye-sensitized solar cells (DSSCs). Additionally, their ligand-protein interactions, specifically with Cyclooxygenase 1 (COX1), have been explored through molecular docking, revealing significant binding affinities which could indicate potential bioactive properties (Mary et al., 2020).
Synthetic Methodologies and Heterocyclic Synthesis
Research into the synthetic methodologies involving the core structure of this compound has led to the development of new synthetic routes for creating fused thiazolo[3,2-a]pyrimidinones. These methods utilize N-aryl-2-chloroacetamides as key electrophilic building blocks, yielding ring-annulated products in acceptable yields. This synthetic strategy emphasizes the chemical versatility and reactivity of compounds related to the core structure , highlighting their potential in creating diverse heterocyclic compounds (Janardhan et al., 2014).
α-Glucosidase Inhibitory Potential
The derivatives of this compound have been synthesized and assessed for their α-glucosidase inhibitory potential. A series of N-aryl/aralkyl derivatives showed promising inhibitory activity against α-glucosidase, an enzyme target for antidiabetic drugs. This suggests the potential therapeutic applications of these compounds in managing diabetes through the inhibition of carbohydrate digestion and absorption (Iftikhar et al., 2019).
Antimicrobial and Anticancer Properties
Further studies have synthesized and characterized new series of compounds derived from this compound, demonstrating significant antimicrobial activity. These compounds have been tested against various bacterial strains, showing a broad spectrum of antibacterial activity. Additionally, some derivatives have been evaluated for their anticancer properties, showing promising results against specific cancer cell lines, indicating their potential as lead compounds for anticancer drug development (Bhoi et al., 2015).
properties
IUPAC Name |
2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3S/c1-9-2-4-11-14(6-9)25-16(19-11)20-15(22)8-21-12-7-10(18)3-5-13(12)24-17(21)23/h2-7H,8H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFACSPVSXXKMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C4=C(C=CC(=C4)Cl)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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